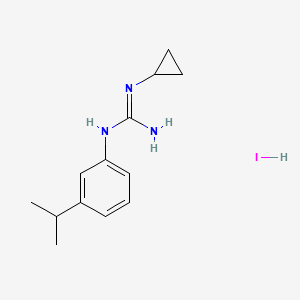![molecular formula C16H17N3OS B6639749 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol](/img/structure/B6639749.png)
2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol is not fully understood, but it is believed to act as an inhibitor of protein kinases. Specifically, it is thought to bind to the ATP-binding site of protein kinases, preventing them from phosphorylating their target proteins. This results in a disruption of various signaling pathways, leading to the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol are diverse and depend on the specific biological system being studied. Some of the observed effects include inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.
実験室実験の利点と制限
One of the main advantages of using 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol in lab experiments is its specificity for protein kinases. This allows for targeted inhibition of specific signaling pathways, making it a valuable tool for investigating the role of protein kinases in various biological processes. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects in certain cell types.
将来の方向性
There are many potential future directions for the study of 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol. One area of interest is the development of more specific inhibitors of protein kinases, which could lead to the development of new therapeutic agents for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of various biological processes. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in clinical settings.
合成法
The synthesis of 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol involves a multi-step process that begins with the reaction between 2-acetylpyrazine and phenylhydrazine to form 2-phenylpyrazine. This intermediate is then reacted with thiophene-3-carboxaldehyde in the presence of a reducing agent to form 3-phenyl-5-(thiophen-3-ylmethylamino)pyrazole. Finally, this compound is reacted with ethanol to form the desired product.
科学的研究の応用
2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol has been used in a range of scientific research applications. One of the most common uses of this compound is in the study of protein kinases. Specifically, it has been used as a tool for investigating the role of protein kinases in various biological processes, including cell signaling and gene expression. Additionally, this compound has been used in the study of cancer, as it has been shown to have anti-tumor activity in certain types of cancer cells.
特性
IUPAC Name |
2-[3-phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-8-7-19-16(17-11-13-6-9-21-12-13)10-15(18-19)14-4-2-1-3-5-14/h1-6,9-10,12,17,20H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIKFTALVZHUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NCC3=CSC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)




![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1,2-Dimethyl-3-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]guanidine;hydroiodide](/img/structure/B6639703.png)
![2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
![1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B6639729.png)
![1-[(2S)-2-(4-hydroxypiperidine-1-carbonyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6639731.png)
![1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639756.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6639767.png)